molecular formula C6H6BrNO3 B596363 Ethyl 4-bromooxazole-5-carboxylate CAS No. 1258283-17-8

Ethyl 4-bromooxazole-5-carboxylate

Cat. No.: B596363
CAS No.: 1258283-17-8
M. Wt: 220.022
InChI Key: ARPHYGHAUCJWCC-UHFFFAOYSA-N
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Description

Ethyl 4-bromooxazole-5-carboxylate is a chemical compound with the molecular formula C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is characterized by the presence of a bromine atom at the 4th position of an oxazole ring, with an ethyl ester group at the 5th position. This compound is typically found as a white to yellow to brown solid or liquid .

Preparation Methods

The synthesis of ethyl 4-bromooxazole-5-carboxylate involves several steps. One common method includes the bromination of oxazole derivatives followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step typically involves the reaction of the brominated oxazole with ethanol in the presence of an acid catalyst .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Ethyl 4-bromooxazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, ethanol for esterification, and various nucleophiles for substitution reactions. Major products formed from these reactions include substituted oxazoles, oxazole-5-carboxylic acids, and alcohol derivatives .

Scientific Research Applications

Ethyl 4-bromooxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 4-bromooxazole-5-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to active sites and interfering with enzyme function. The bromine atom and the oxazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors in metabolic and signaling pathways .

Comparison with Similar Compounds

Ethyl 4-bromooxazole-5-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-bromothiazole-5-carboxylate
  • Ethyl 2-bromothiazole-4-carboxylate
  • Ethyl 4-bromo-1,3-oxazole-5-carboxylate

These compounds share structural similarities, such as the presence of a bromine atom and an ester group. the position of the bromine atom and the type of heterocyclic ring (oxazole vs. thiazole) can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Properties

IUPAC Name

ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPHYGHAUCJWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720959
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258283-17-8
Record name Ethyl 4-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-bromooxazole-5-carboxylate
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